molecular formula C8H17NO B1294674 N,N-Dimethylhexanamide CAS No. 5830-30-8

N,N-Dimethylhexanamide

Cat. No. B1294674
CAS RN: 5830-30-8
M. Wt: 143.23 g/mol
InChI Key: OAERLTPBKQBWHJ-UHFFFAOYSA-N
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Description

N,N-Dimethylhexanamide is a chemical compound that can be synthesized and utilized in various chemical reactions. Although the provided papers do not directly discuss N,N-Dimethylhexanamide, they do provide insights into the synthesis, structure, and reactivity of related N,N-dimethyl compounds and amides, which can be extrapolated to understand N,N-Dimethylhexanamide.

Synthesis Analysis

The synthesis of N,N-dimethyl compounds often involves the use of reagents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide, which can donate carbon, hydrogen, nitrogen, and oxygen atoms for the formation of various compounds under different experimental conditions . For instance, N,N-dimethyl derivatives of amino acids have been prepared through catalytic reductive condensation with formaldehyde . Similarly, N,N-dimethylformamidines have been synthesized from sulfonamides using the Vilsmeier reagent . These methods could potentially be adapted for the synthesis of N,N-Dimethylhexanamide.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl compounds can be characterized using techniques such as X-ray diffraction, as demonstrated in the synthesis of a zirconium complex with a phosphanylamide in the coordination sphere , and the crystal structure of a hydroxamic acid derivative . These studies reveal the importance of intermolecular hydrogen bonding and the spatial arrangement of atoms within the compounds, which are factors that would also be relevant to the structure of N,N-Dimethylhexanamide.

Chemical Reactions Analysis

N,N-dimethyl compounds participate in various chemical reactions. For example, N,N-dimethylformamide has been used as a carbon synthon for the synthesis of N-heterocycles . The reactivity of such compounds is influenced by their molecular structure, as seen in the study of N,N-dimethylamino acid N-oxides . The reactivity of N,N-Dimethylhexanamide would similarly depend on its functional groups and molecular geometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl compounds are determined by their molecular structure and functional groups. For instance, the solubility, hydrogen bonding, and vibrational frequencies of these compounds can be studied using spectroscopic methods and computational chemistry . The properties of N,N-Dimethylhexanamide, such as melting point, boiling point, solubility, and reactivity, would be influenced by its dimethylamide group and the hexanamide backbone.

Relevant Case Studies

While the provided papers do not include case studies on N,N-Dimethylhexanamide, they do offer insights into the applications of related compounds. For example, the proteolytic activity assay using N,N-dimethyl proteins demonstrates the utility of N,N-dimethyl groups in biochemical research . Additionally, the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine illustrates the use of N,N-dimethyl compounds in electrochemical and chemical syntheses . These examples highlight the versatility of N,N-dimethyl compounds in various fields, which could extend to the applications of N,N-Dimethylhexanamide.

Scientific Research Applications

N,N-Dimethylhexanamide is a chemical compound with the formula C8H17NO . It has a molecular weight of 143.2267 . This compound is used in various fields, including pharmaceuticals .

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for N,N-Dimethylhexanamide . These data include properties like boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, thermal conductivity, and enthalpy of formation . These properties are crucial for understanding the behavior of this compound under various conditions, which can inform its use in different applications.

  • Pharmaceutical Intermediate : N,N-Dimethylhexanamide is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle stages of a reaction and is consumed by the end of the reaction. The specifics of its use, such as the methods of application or experimental procedures, would depend on the particular synthesis process it’s being used in.

  • Thermophysical Property Research : The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for N,N-Dimethylhexanamide . These data include properties like boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, thermal conductivity, and enthalpy of formation . These properties are crucial for understanding the behavior of this compound under various conditions, which can inform its use in different applications.

Safety And Hazards

“N,N-Dimethylhexanamide” is classified as harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

N,N-dimethylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAERLTPBKQBWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064016
Record name Hexanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N-Dimethylhexanamide

CAS RN

5830-30-8
Record name N,N-Dimethylhexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5830-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylhexanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.915
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
G Völkel, E Lang… - Berichte der Bunsen …, 1979 - epub.uni-regensburg.de
Für eine Reihe von N, N-Dimethylamiden wurde in wäßriger Lösung die Konzentrationsabhängigkeit des Aktivierungsvolumens AV* und der freien Aktivierungsenthalpie AG* für die …
Number of citations: 25 epub.uni-regensburg.de
HL Needles, RE Whitfield - The Journal of Organic Chemistry, 1966 - ACS Publications
Purification.—The new phenolic compound was isolated from dehydrated alfalfa and purified by recrystallization from ethyl acetate, mp 306 (compound VIII in ref. 5). Anal. Caled for Ci, …
Number of citations: 29 pubs.acs.org
V Chaplinski, H Winsel, M Kordes, A de Meijere - Synlett, 1997 - thieme-connect.com
The reaction of dialkylcarboxamides 1 with 1 equiv. of methyltriisopropyloxytitanium together with only 1.1 equiv. of a Grignard reagent gives cyclopropylamines 3 in better yields than …
Number of citations: 44 www.thieme-connect.com
RK Haynes, M Holden - Australian Journal of Chemistry, 1982 - CSIRO Publishing
Tributyldiiodophosphorane and diiodotriphenylphosphorane, prepared in situ from the corresponding phosphine and iodine, are generally able to convert primary and secondary …
Number of citations: 34 www.publish.csiro.au
YN Min - Bulletin of the Korean Chemical Society, 1989 - koreascience.kr
Various tertiary amides have been subjected to the reduction by borane-THF in the presence of trimethyl borate at $0^{\circ} C $ and the product ratio of alcohol and amine have been …
Number of citations: 4 koreascience.kr
KS Warner, SK Li, WI Higuchi - Journal of pharmaceutical sciences, 2001 - Elsevier
Previous investigations in our laboratory on the influence of the n‐alkanols and the 1‐alkyl‐2‐pyrrolidones as skin permeation enhancers for steroid molecules as permeants …
Number of citations: 54 www.sciencedirect.com
RT Podoll - 1981 - osti.gov
A detailed literature search of the available thermodynamic data of proposed refrigerant/absorbent pairs and measurement of those data that are unmeasured or unreliable are reported. …
Number of citations: 0 www.osti.gov
YS Gyoung, SH Ko, NM Yoon - Journal of the Korean Chemical …, 1991 - koreascience.kr
Reduction of tertiary amides with various metal hydrides", such as lithium aluminum hydride" and borane", is reported to proceed mainly with car-bon-oxygen bond fission to give the …
Number of citations: 6 koreascience.kr
WJ Irwin, FD Sanderson, ALW Po - International journal of pharmaceutics, 1990 - Elsevier
n-Alkanoic N,N-dimethylamides were found to act as penetration enhancers for the transport of ibuprofen and naproxen from suspensions in 50% aqueous propylene glycol vehicles …
Number of citations: 21 www.sciencedirect.com
SZ Wang, K Yamamoto, H Yamada, T Takahashi - Tetrahedron, 1992 - Elsevier
Stereochemical Study on the Palladium~O)-Cataafyzed Carbonyiatjon of 3-~~ethoxycarbonyloxy~u~- methy~enealkanoates and Analogues Page 1 Stereochemical Study on the …
Number of citations: 42 www.sciencedirect.com

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